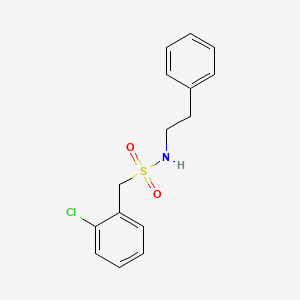

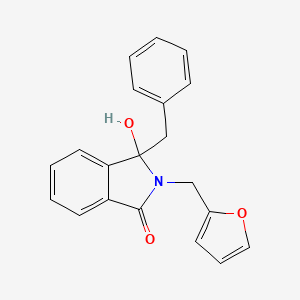

![molecular formula C15H17N5O2S B5510180 6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)

6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions, including the formation of Schiff bases, cycloaddition, and subsequent cyclization processes. For instance, compounds with similar structures have been synthesized through reactions involving Schiff bases and ethyl cyanoacetate or through 1,3-dipolar cycloaddition of TosMIC and diazomethane to respective derivatives, showcasing the complexity and versatility in approaches to constructing such molecular frameworks (Bassyouni et al., 2012) (Padmavathi et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their reactivity and interaction with biological targets. Crystal structure determination and spectroscopic methods like IR, NMR, and single-crystal X-ray diffraction are essential tools for elucidating the precise arrangement of atoms within these molecules (Dylong et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving "6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole" can vary widely, including oxidative ring openings, nucleophilic substitutions, and the formation of various heterocyclic structures. These reactions are pivotal for modifying the molecule for specific applications, such as enhancing its biological activity or altering its physical properties (Tuloup et al., 1988).

Applications De Recherche Scientifique

Antimicrobial Activity

A significant application of this compound is in antimicrobial research. Studies have shown that similar compounds with pyrazolyl-oxazoles, thiazoles, and imidazoles show strong antimicrobial properties. For instance, chlorosubstituted imidazolyl cinnamamide derivatives display potent antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum (Padmavathi et al., 2011).

Chemical and Physical Properties

The chemical and physical properties of compounds like imidazo[2,1-b][1,3]thiazole are crucial in scientific research, especially in the synthesis and reactivity of these compounds. Studies focusing on the properties of similar compounds provide insights into their applications in organic synthesis or medicinal chemistry (Couty & Evano, 2008).

Structural Analysis

Structural analysis of these compounds is another area of focus. For example, research on derivatives of 5,6-dihydroimidazo[2,1-b]thiazole provides valuable information on the molecular packing and stability of these compounds (Zukerman-Schpector, 1994).

Antioxidant Activity

Another application of these compounds is in the study of their antioxidant properties. Specific derivatives have been synthesized and evaluated for their antioxidant activities, providing valuable information for pharmaceutical applications (Bassyouni et al., 2012).

Synthesis Techniques

Research also explores various synthesis techniques of these compounds. For example, the ruthenium-catalyzed carbonylation of N-heteroaromatic compounds like imidazoles, pyrazoles, oxazoles, and thiazoles reveals methods to modify these compounds for specific applications (Chatani et al., 2000).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Propriétés

IUPAC Name |

imidazo[2,1-b][1,3]thiazol-6-yl-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c21-14(13-11-19-6-8-23-15(19)17-13)18-4-2-7-22-12(9-18)10-20-5-1-3-16-20/h1,3,5-6,8,11-12H,2,4,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROPDFHTBJJQOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)CN2C=CC=N2)C(=O)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

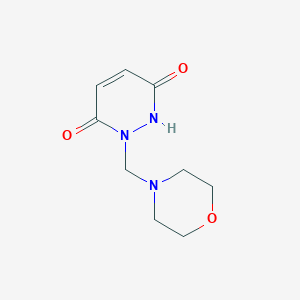

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

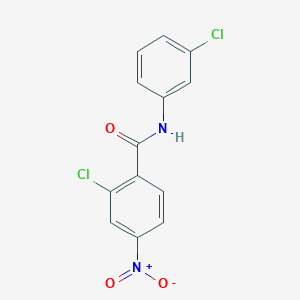

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

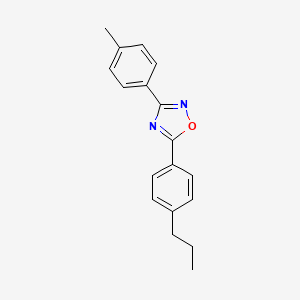

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)